molecular formula C13H9NO3 B2534840 7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde CAS No. 2055235-08-8

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2534840
CAS No.: 2055235-08-8
M. Wt: 227.219
InChI Key: IEBFVXGQRDHQSW-UHFFFAOYSA-N
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Description

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyridine and benzodioxole fragments . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 7-Pyridin-4-yl-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 7-Pyridin-4-yl-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is unique due to the combination of the benzodioxole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a valuable building block in the synthesis of complex organic molecules and potential pharmaceuticals.

Biological Activity

7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound features a benzodioxole moiety fused with a pyridine ring and an aldehyde functional group. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it showed significant cytotoxic effects against:

  • MCF-7 (breast cancer)
  • K562 (chronic myeloid leukemia)
  • MV4-11 (biphenotypic leukemia)

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)Reference
MCF-72.5
K5623.0
MV4-114.0

These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected bacterial strains are presented in Table 2:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis30

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antimicrobial Action : The compound disrupts bacterial membranes, leading to cell lysis.

Study on Anticancer Properties

A study published in Molecules evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at low concentrations, making it a potential candidate for developing new antibacterial agents .

Properties

IUPAC Name

7-pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-7-9-5-11(10-1-3-14-4-2-10)13-12(6-9)16-8-17-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFVXGQRDHQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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